N-(2-chlorophenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide
Description
N-(2-chlorophenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide: is a complex organic compound that belongs to the class of sulfonyl anilides This compound is characterized by the presence of a sulfonyl group attached to an aniline moiety, which is further substituted with chlorophenyl and fluorophenyl groups
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3S/c1-15-6-10-17(11-7-15)25(29(27,28)18-12-8-16(23)9-13-18)14-21(26)24-20-5-3-2-4-19(20)22/h2-13H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARDEJOMACZVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide typically involves multiple steps:
Formation of the Sulfonyl Chloride Intermediate: The initial step involves the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluorophenylsulfonyl chloride.
Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 4-methylaniline in the presence of a base such as triethylamine to form N-(4-fluorophenyl)sulfonyl-4-methylaniline.
Acylation: The final step involves the acylation of N-(4-fluorophenyl)sulfonyl-4-methylaniline with 2-chloroacetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylaniline moiety, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-chlorophenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for designing new drugs, particularly those targeting enzymes or receptors involved in inflammatory and autoimmune diseases.
Materials Science: The compound can be used as a building block for synthesizing advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of sulfonyl anilides with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chlorophenyl and fluorophenyl groups can enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)acetamide
- N-(2-chlorophenyl)-2-(N-(4-bromophenyl)sulfonyl-4-methylanilino)acetamide
- N-(2-chlorophenyl)-2-(N-(4-methylphenyl)sulfonyl-4-methylanilino)acetamide
Uniqueness
N-(2-chlorophenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and binding affinity, making this compound a valuable candidate for drug development and other applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
